Ethyl 2-(4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenylamino)acetate
Overview
Description
Ethyl 2-(4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenylamino)acetate is a synthetic organic compound that features a unique combination of functional groups, including an oxadiazole ring and an ethyl ester
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
This interaction could involve binding to a specific site on the target molecule, altering its shape or function, and triggering a cascade of biochemical reactions .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to diverse downstream effects .
Result of Action
Similar compounds have been found to exhibit a range of effects, including antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenylamino)acetate typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazide, with an appropriate carbonyl compound under acidic or basic conditions.
Amination: The oxadiazole intermediate is then reacted with a halogenated aromatic compound to introduce the phenylamino group.
Esterification: Finally, the amino group is coupled with ethyl bromoacetate under basic conditions to form the desired ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenylamino)acetate can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized to form more complex heterocyclic structures.
Reduction: The carbonyl group in the oxadiazole ring can be reduced to form alcohol derivatives.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Formation of oxadiazole derivatives with additional functional groups.
Reduction: Formation of alcohol derivatives of the oxadiazole ring.
Substitution: Introduction of various substituents on the phenyl ring, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 2-(4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenylamino)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new synthetic pathways and reactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)phenylamino)acetate: Similar structure but with a different oxadiazole ring position.
Ethyl 2-(4-(5-oxo-4,5-dihydro-1,2,3-triazol-3-yl)phenylamino)acetate: Contains a triazole ring instead of an oxadiazole ring.
Ethyl 2-(4-(5-oxo-4,5-dihydro-1,2,4-thiadiazol-3-yl)phenylamino)acetate: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
Ethyl 2-(4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenylamino)acetate is unique due to the specific positioning of the oxadiazole ring and the combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 2-[4-(5-oxo-4H-1,2,4-oxadiazol-3-yl)anilino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-2-18-10(16)7-13-9-5-3-8(4-6-9)11-14-12(17)19-15-11/h3-6,13H,2,7H2,1H3,(H,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBZRTOVADJERG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=C(C=C1)C2=NOC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661165 | |
Record name | Ethyl N-[4-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872728-83-1 | |
Record name | N-[4-(2,5-Dihydro-5-oxo-1,2,4-oxadiazol-3-yl)phenyl]glycine ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872728-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl N-[4-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-phenylamino)-acetic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.836 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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